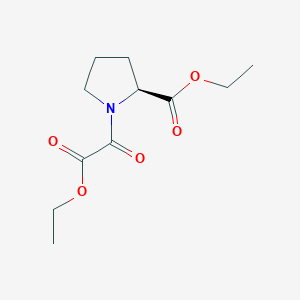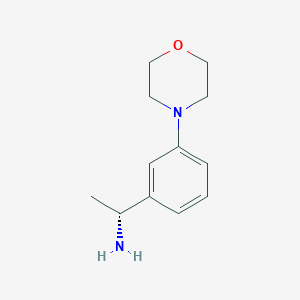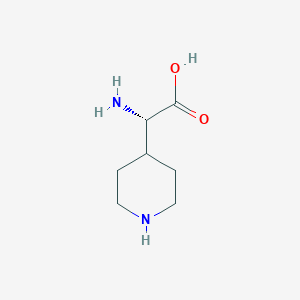
Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate
Descripción general
Descripción
“Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate” is a chemical compound with the CAS Number: 1184920-35-1 . It has a molecular weight of 203.2 . The IUPAC name for this compound is methyl 1-oxo-1,2-dihydro-6-isoquinolinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO3/c1-15-11(14)8-2-3-9-7(6-8)4-5-12-10(9)13/h2-6H,1H3,(H,12,13) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 4°C .Aplicaciones Científicas De Investigación
Synthesis of Isoquinoline Derivatives
Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate is utilized in the synthesis of various isoquinoline derivatives. For instance, it is employed in a new synthesis method for methyl isoquinoline-3-carboxylates starting from aromatic 1,2-dialdehydes (Hiebl et al., 1999). This method allows the preparation of isoquinolines with electron-withdrawing groups on the benzene ring.
Anticancer Research
In anticancer research, derivatives of methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate have shown promising results. For instance, new derivatives were synthesized and tested for their anticancer effect against the breast cancer MCF-7 cell line. The research demonstrated significant anticancer activity compared to a reference compound (Gaber et al., 2021).
Oxidation and Rearrangement Reactions
This compound also plays a role in unusual oxidation and rearrangement reactions. For example, oxidation with thionyl chloride leads to various derivatives, demonstrating its versatility in chemical synthesis (Beattie & Hales, 1992). Another study shows its involvement in autooxidation and rearrangement reactions, indicating its utility in complex organic transformations (Blanco et al., 2009).
Synthesis of Acid Resistant Chemical Delivery Systems
It is also used in the development of acid-resistant chemical delivery systems. For example, a 1,2-dihydroisoquinoline-based system was prepared for a specific compound, showing increased lipophilicity and stability under acidic conditions (Pop et al., 1993).
Antibacterial Agent Synthesis
Additionally, derivatives of this compound have been synthesized and evaluated for their antibacterial activities, suggesting its potential in developing new antibacterial agents (Goueffon et al., 1981).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 1-oxo-2H-isoquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-2-3-9-7(6-8)4-5-12-10(9)13/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCAZZUXJIYHHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654954 | |
| Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate | |
CAS RN |
1184920-35-1 | |
| Record name | Methyl 1-oxo-1,2-dihydroisoquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Hydroxyethyl)methylbis[2-[(1-oxooctadec-9-enyl)amino]ethyl]ammonium methyl sulfate](/img/structure/B1498701.png)
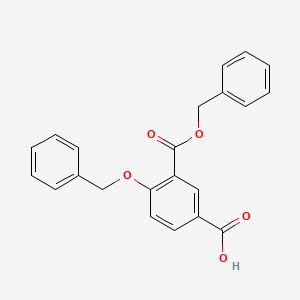

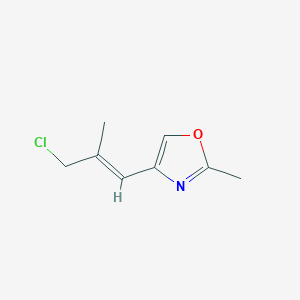
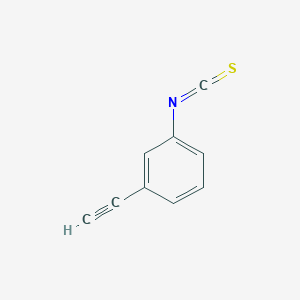
![Diethyl fluoro{[(methanesulfonyl)oxy]methyl}propanedioate](/img/structure/B1498710.png)
